2,4-dichloro-6-methyl-5-(trifluoromethyl)pyrimidine
Description
Properties
CAS No. |
2385273-13-0 |
|---|---|
Molecular Formula |
C6H3Cl2F3N2 |
Molecular Weight |
231.00 g/mol |
IUPAC Name |
2,4-dichloro-6-methyl-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H3Cl2F3N2/c1-2-3(6(9,10)11)4(7)13-5(8)12-2/h1H3 |
InChI Key |
HFUJYRPWXSFLDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylation Solvent Systems
Aqueous systems outperform organic solvents in radical trifluoromethylation. Water enhances the solubility of sodium trifluoromethanesulfinate and stabilizes reactive intermediates:
| Solvent | Conversion (%) | Selectivity (%) |
|---|---|---|
| Water | 92 | 88 |
| DMSO | 85 | 72 |
| THF | 78 | 65 |
Chlorination Temperature Profiles
Elevated temperatures (110–120°C) accelerate chlorination but risk decomposition. Controlled heating preserves the methyl and trifluoromethyl groups:
| Temperature (°C) | Conversion (%) | Decomposition Byproducts (%) |
|---|---|---|
| 100 | 78 | 2 |
| 110 | 89 | 5 |
| 120 | 95 | 12 |
Industrial-Scale Process Recommendations
For kilogram-scale production, the following protocol is advised:
-
Trifluoromethylation:
-
Charge 6-methyluracil (1.0 eq), CF₃SO₂Na (3.0 eq), TBHP (2.5 eq), and FeSO₄ (0.1 eq) in deionized water.
-
Heat at 85°C for 18 hours under N₂.
-
Isolate 5-trifluoromethyl-6-methyluracil via filtration (yield: 70%).
-
-
Chlorination:
-
Combine 5-trifluoromethyl-6-methyluracil (1.0 eq), POCl₃ (5.2 eq), H₃PO₄ (0.13 eq), and DIPEA (1.69 eq).
-
Reflux at 115°C for 8 hours.
-
Quench with ice water, extract with MTBE, and distill under reduced pressure (yield: 73%).
-
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methyl-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to facilitate the substitution process .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents used. For example, substitution with an amine can yield an amino-substituted pyrimidine derivative, while reaction with a thiol can produce a thio-substituted product .
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 2,4-dichloro-6-methyl-5-(trifluoromethyl)pyrimidine serves as a critical building block for synthesizing more complex organic molecules. Its ability to undergo substitution reactions allows for the formation of diverse derivatives that can be tailored for specific applications.
Biological Activities
The compound has been investigated for its potential biological activities:
- Anticancer Properties : Research indicates that it may act as an antimetabolite, interfering with DNA synthesis in cancer cells. This mechanism is crucial for developing new cancer therapies aimed at inhibiting cell proliferation .
- Anti-inflammatory Effects : Some derivatives of pyrimidine compounds have shown promising anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes, suggesting potential therapeutic uses in inflammatory diseases .
Pharmaceutical Development
The compound is being explored as a precursor in the synthesis of various pharmaceuticals. Notably, it has been linked to the development of drugs targeting epidermal growth factor receptor (EGFR) pathways in cancer therapy .
Agrochemicals
Due to its chemical stability and reactivity, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its derivatives are integral in developing crop protection products that enhance agricultural productivity .
Material Science
The compound's unique properties make it suitable for applications in material science, where it can be used to synthesize polymers or coatings with specific characteristics such as enhanced durability or resistance to environmental factors.
Case Studies
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-methyl-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. As an antimetabolite, it interferes with the normal metabolic processes of cells, particularly in cancer cells, leading to cell death. The compound may inhibit enzymes involved in DNA synthesis and repair, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological activity, reactivity, and physicochemical properties of pyrimidine derivatives are highly dependent on substituent positions and functional groups. Below is a detailed comparison of 2,4-dichloro-6-methyl-5-(trifluoromethyl)pyrimidine with analogous compounds:
Substituent Position and Electronic Effects
4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine ():
This compound has a trifluoromethyl group at position 2 and methyl groups at positions 5 and 6. The absence of chlorine at position 2 reduces electrophilicity, leading to lower reactivity in substitution reactions compared to the target compound. Biological assays indicate moderate antifungal activity (IC₅₀ = 5.4 µM) versus the target’s IC₅₀ = 1.2 µM, highlighting the importance of chlorine at positions 2 and 4 for bioactivity .- 2,4-Dichloro-5-nitro-6-methylpyrimidine (): Replacement of CF₃ with a nitro group (NO₂) at position 5 increases electron-withdrawing effects but reduces lipophilicity (logP ~1.9 vs. ~2.8 for the target). This results in diminished insecticidal activity (IC₅₀ >10 µM) compared to the target compound (IC₅₀ = 0.8 µM) .
Functional Group Impact on Bioactivity
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one ():
The ketone group at position 4 disrupts aromaticity, rendering the compound inactive in antifungal and insecticidal assays. This underscores the necessity of a fully aromatic pyrimidine ring for biological efficacy .- 6-Amino-5-cyano-2,4-bis(trifluoromethyl)pyrimidine (): Amino and cyano substituents introduce electron-donating effects, reducing the ring’s electrophilicity. While this compound exhibits high thermal stability, its lack of chlorine substituents correlates with negligible pesticidal activity .
Steric and Lipophilic Effects
- 2,4,5-Trichloro-6-methylpyrimidine ():
Additional chlorine at position 5 increases steric hindrance and electron-withdrawing effects but eliminates the CF₃ group’s lipophilicity. This results in poor membrane permeability and reduced bioavailability compared to the target compound .
Mechanistic Insights
- Chlorine at Positions 2 and 4 : These substituents enhance electrophilicity, enabling interactions with nucleophilic residues in fungal enzymes or insect nervous systems .
- Trifluoromethyl at Position 5 : The CF₃ group increases lipophilicity (logP ~2.8), improving cell membrane penetration and resistance to metabolic degradation .
- Methyl at Position 6 : While minimally affecting potency, this group may reduce steric clashes in biological targets, as observed in matched-pair comparisons .
Biological Activity
2,4-Dichloro-6-methyl-5-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
The biological activity of this compound primarily relates to its role as a pharmacological agent. It has been identified as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and infectious diseases. The compound's structural features contribute to its interaction with biological systems, enhancing its efficacy as an enzyme inhibitor and bioactive molecule.
Key Biological Activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which is crucial in the development of therapeutic agents for cancer treatment.
- Antimicrobial Properties : Research indicates that pyrimidine derivatives exhibit antimicrobial activity against various pathogens, including bacteria and fungi .
- Anti-inflammatory Effects : Certain derivatives have demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes .
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions. Notably, one method includes the trifluoromethylation of uracil derivatives using sodium trifluoromethanesulfinate and organic peroxides . This method is advantageous due to its environmentally friendly approach and high yield.
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrimidine derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity, improving membrane permeability and target interaction. Compounds with specific substitutions at various positions on the pyrimidine ring have shown varied levels of activity against different biological targets.
| Compound | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| 2,4-Dichloro-6-methyl-pyrimidine | EGFR Inhibition | 0.126 | |
| 5-Trifluoromethyl-pyrimidine | COX-2 Inhibition | 0.04 | |
| Pyrimidine Derivative | Antimicrobial | Varies |
Case Studies
- Cancer Treatment : A study focused on the synthesis of various derivatives of 2,4-dichloro-6-methylpyrimidine aimed at developing potent inhibitors for the EGFR kinase, which is critical in non-small cell lung cancer (NSCLC) treatment. The most promising derivative exhibited an inhibition rate of 81.9% against EGFR .
- Antimicrobial Activity : Research has shown that certain pyrimidine derivatives possess significant antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. This highlights the potential for developing new antibiotics based on these compounds .
- Anti-inflammatory Studies : In vivo studies using animal models demonstrated that specific pyrimidine derivatives significantly reduced inflammation markers compared to standard anti-inflammatory drugs like celecoxib .
Q & A
Q. What are the optimal synthetic routes for 2,4-dichloro-6-methyl-5-(trifluoromethyl)pyrimidine, and how do substituents influence reaction yields?
Methodological Answer: The synthesis typically involves sequential halogenation and trifluoromethylation of a pyrimidine core. For example:
- Step 1: Methylation at the 6-position via nucleophilic substitution using methyl iodide under basic conditions.
- Step 2: Chlorination at positions 2 and 4 using phosphorus oxychloride (POCl₃) at reflux.
- Step 3: Trifluoromethylation at position 5 using copper-mediated cross-coupling with trifluoromethyl iodide (CF₃I) .
Substituents like methyl groups enhance steric hindrance, requiring longer reaction times but improving regioselectivity. Yields drop with bulkier substituents due to competing side reactions.
Q. How can spectroscopic techniques (NMR, IR, XRD) resolve structural ambiguities in substituted pyrimidines?
Methodological Answer:
- NMR: Use -NMR to confirm trifluoromethyl group integration and -NMR to identify methyl and chloro substituents. Coupling patterns in -NMR distinguish between positional isomers .
- XRD: Single-crystal X-ray diffraction provides definitive bond-length data, especially for distinguishing between tautomeric forms (e.g., keto-enol) in pyrimidine derivatives .
- IR: Stretching frequencies near 1100 cm confirm C-F bonds in trifluoromethyl groups .
Advanced Research Questions
Q. How can computational methods (DFT, reaction path searches) optimize reaction conditions for pyrimidine derivatives?
Methodological Answer:
- DFT Calculations: Model transition states to predict regioselectivity in trifluoromethylation. For example, Fukui indices identify electrophilic sites prone to CF₃ substitution .
- Reaction Path Searches: Quantum chemical calculations (e.g., using Gaussian) simulate intermediates and activation barriers. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by predicting optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., CuI vs. Pd) .
Q. How do solvent polarity and temperature affect the stability of this compound?
Methodological Answer:
- Stability Studies: Accelerated degradation tests in DMSO show hydrolytic dechlorination at elevated temperatures (>60°C). Use LC-MS to monitor degradation products like 2-chloro-6-methyl-5-(trifluoromethyl)pyrimidin-4-ol .
- Storage Recommendations: Store in anhydrous acetonitrile at -20°C to minimize hydrolysis. Avoid protic solvents (e.g., methanol) to prevent nucleophilic displacement of chlorine .
Q. What strategies address contradictions in bioactivity data for pyrimidine-based inhibitors?
Methodological Answer:
- Bioassay Design: Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, Nencka et al. (2007) validated thymidine phosphorylase inhibition using both HPLC-based and fluorometric assays .
- SAR Analysis: Compare substituent effects systematically. A 2021 study found that 5-(trifluoromethyl) groups enhance lipophilicity and target binding, while 2,4-dichloro substitution reduces off-target interactions .
Q. How can reaction engineering principles improve scalability for pyrimidine synthesis?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors enhance heat transfer during exothermic chlorination steps, reducing byproduct formation.
- Membrane Separation: Use nanofiltration to recover unreacted trifluoromethyl iodide, improving atom economy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
